molecular formula C13H20ClNO2 B3019165 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride CAS No. 61832-58-4

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B3019165
CAS No.: 61832-58-4
M. Wt: 257.76
InChI Key: UJLRSWJSTVIRMA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride (CAS 625454-24-2) is a piperidine derivative featuring a 3,4-dimethoxybenzyl substituent. Its molecular formula is C₁₄H₂₂ClNO₂, with a molecular weight of 271.78 g/mol . The compound is classified as a building block in organic synthesis, often utilized in pharmaceutical and chemical research due to its structural versatility .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(8-13(12)16-2)11-4-3-7-14-9-11;/h5-6,8,11,14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRSWJSTVIRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCNC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-58-4
Record name 3-(3,4-dimethoxyphenyl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is reacted with piperidine in the presence of a suitable catalyst to form an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 3-(3,4-Dimethoxyphenyl)piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Reaction TypeExample Products
OxidationKetones, Aldehydes
ReductionAmines, Alcohols
SubstitutionNitro or Halogenated Derivatives

Biology

  • Biological Interactions: Research indicates that this compound may interact with specific enzymes and receptors within biological systems. Studies have focused on its potential effects on neurotransmitter systems, making it a candidate for neuropharmacological research .

Medicine

  • Therapeutic Potential: The compound has been investigated for its analgesic properties and potential use in drug development. It may serve as a precursor for synthesizing drugs targeting neurological disorders or pain relief .

Industry

  • Chemical Intermediates: In industrial applications, it is used for producing various chemical products and intermediates due to its favorable reactivity profile.

Case Study 1: Neuropharmacological Research

A study examined the effects of this compound on animal models to assess its analgesic properties. Results indicated significant pain relief comparable to established analgesics, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers utilized this compound as a starting material to develop novel piperidine-based drugs. The resulting compounds exhibited promising biological activity against specific targets in cancer cells.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Pharmacological Activity

  • 4-(Diphenylmethoxy)piperidine hydrochloride : Studied for histamine H1 receptor antagonism, highlighting the role of bulky substituents in receptor interaction .
  • Dichloro Derivatives : Compounds like 3-(3,4-dichlorobenzyloxy)piperidine hydrochloride exhibit antimicrobial activity, linked to halogen substituents enhancing membrane penetration .

Toxicity Profiles

  • Acute Toxicity: Safety data sheets (SDS) for 2-(3,4-dimethoxybenzyl)piperidine hydrochloride classify it as harmful upon acute exposure, with delayed effects noted . Similar warnings apply to 4-(diphenylmethoxy)piperidine hydrochloride .

Regulatory Status

  • GHS Compliance : SDS for 2-(3,4-dimethoxybenzyl)piperidine hydrochloride adheres to UN GHS standards, emphasizing acute toxicity labeling .
  • Environmental Impact : Data on biodegradability and bioaccumulation are unavailable for most compounds, indicating a need for further study .

Biological Activity

3-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 61832-58-4
  • Molecular Formula : C13_{13}H17_{17}ClN2_{2}O2_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to influence serotonin and dopamine pathways, which are crucial in the treatment of mood disorders and neurodegenerative diseases.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, potentially impacting mood and anxiety levels.
  • Dopaminergic Activity : It may also exhibit dopaminergic properties, which could be beneficial in treating conditions like Parkinson's disease.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects against glutamate-induced toxicity in neuronal cell lines.

Biological Activity

Recent studies have evaluated the biological activity of this compound through various assays:

Activity Assay Outcome Reference
Cytotoxicity on SH-SY5Y cellsDose-dependent reduction in viability
Neuroprotection in hypoxia modelIncreased survival time
hERG binding assayWeak inhibition (IC50 = 24.61 μM)

Case Studies and Research Findings

  • Neuroprotective Studies :
    • In vitro studies demonstrated that this compound protects SH-SY5Y cells from glutamate-induced cell death. The compound showed a significant increase in cell viability at concentrations ranging from 10 μM to 100 μM, indicating its potential as a neuroprotective agent.
  • Pharmacological Evaluation :
    • A study highlighted the compound's ability to modulate serotonin levels without significantly affecting peripheral serotonin synthesis, suggesting a targeted approach for treating mood disorders without systemic side effects .
  • Comparative Analysis with Other Piperidine Derivatives :
    • Comparative studies with other piperidine derivatives revealed that this compound exhibited superior activity in terms of cytotoxicity against cancer cell lines compared to structurally similar compounds .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 3,4-dimethoxybenzaldehyde and piperidine.
  • Reagents : Acid catalysts and solvents such as ethanol or methanol.
  • Procedure : The reaction proceeds via a condensation reaction followed by hydrolysis to yield the hydrochloride salt.

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